molecular formula C16H26N2O4S2 B7074227 N-methyl-3-[[(1-methylcyclohexyl)methylsulfonylamino]methyl]benzenesulfonamide

N-methyl-3-[[(1-methylcyclohexyl)methylsulfonylamino]methyl]benzenesulfonamide

Cat. No.: B7074227
M. Wt: 374.5 g/mol
InChI Key: XHCRNNCTTFUTTF-UHFFFAOYSA-N
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Description

N-methyl-3-[[(1-methylcyclohexyl)methylsulfonylamino]methyl]benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a benzenesulfonamide core with various substituents

Properties

IUPAC Name

N-methyl-3-[[(1-methylcyclohexyl)methylsulfonylamino]methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4S2/c1-16(9-4-3-5-10-16)13-23(19,20)18-12-14-7-6-8-15(11-14)24(21,22)17-2/h6-8,11,17-18H,3-5,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCRNNCTTFUTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)CS(=O)(=O)NCC2=CC(=CC=C2)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-[[(1-methylcyclohexyl)methylsulfonylamino]methyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the N-methyl group: This step involves the methylation of the amine group using methyl iodide or a similar methylating agent.

    Attachment of the 1-methylcyclohexylmethylsulfonyl group: This step can be carried out by reacting the intermediate with 1-methylcyclohexylmethylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-[[(1-methylcyclohexyl)methylsulfonylamino]methyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

N-methyl-3-[[(1-methylcyclohexyl)methylsulfonylamino]methyl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound can be used in the synthesis of polymers or as a building block for advanced materials with specific properties.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of other complex organic compounds used in various industrial processes.

Mechanism of Action

The mechanism of action of N-methyl-3-[[(1-methylcyclohexyl)methylsulfonylamino]methyl]benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonamide group is known to interact with biological molecules through hydrogen bonding and other non-covalent interactions, which can influence the compound’s biological activity.

Comparison with Similar Compounds

N-methyl-3-[[(1-methylcyclohexyl)methylsulfonylamino]methyl]benzenesulfonamide can be compared with other sulfonamide-based compounds:

    N-methylbenzenesulfonamide: Lacks the cyclohexylmethylsulfonyl group, making it less complex and potentially less versatile.

    N-methyl-3-[[(cyclohexyl)methylsulfonylamino]methyl]benzenesulfonamide: Similar structure but without the methyl group on the cyclohexyl ring, which may affect its reactivity and applications.

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